3-Chlorophenyl-(2-pyridyl)methanol
Description
Contextualization within Aryl(heteroaryl)methanol Chemistry
Aryl(heteroaryl)methanols represent a significant class of compounds in organic chemistry, serving as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules. These compounds are characterized by a methanol (B129727) carbon atom bonded to both an aryl (a substituted benzene (B151609) ring, in this case, a 3-chlorophenyl group) and a heteroaryl ring (a pyridine (B92270) ring in this instance).
The versatility of aryl(heteroaryl)methanols stems from the reactivity of the hydroxyl group, which can be readily transformed into other functional groups, and the potential for substitution on both the aryl and heteroaryl rings. This allows for the systematic modification of a molecule's steric and electronic properties, a key strategy in fields such as medicinal chemistry and materials science. The synthesis of these compounds often involves the reaction of an organometallic reagent with an appropriate aldehyde or ketone.
Historical Trajectory and Research Significance of the Compound
While a detailed historical timeline for 3-Chlorophenyl-(2-pyridyl)methanol is not extensively documented in readily available literature, its research significance can be inferred from studies on closely related compounds. The synthesis of its isomer, 4-chlorophenyl-2-pyridyl methanol, has been described in patent literature, typically involving the oxidation of a precursor like 2-(p-chlorobenzyl)pyridine followed by a reduction step. google.com
The true significance of this class of compounds is highlighted by their application as intermediates in the synthesis of pharmacologically active molecules. For instance, the isomeric α-(4-chlorophenyl)pyridine-2-methanol is a known intermediate in the production of the first-generation antihistamine Carbinoxamine and the non-sedating H1-antagonist Bepotastine (B66143). chemicalbook.com Furthermore, derivatives of pyridinyl methanol have been investigated as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain sensation and skin disorders. nih.gov Research has also explored triaryl-methanol derivatives, including those with chlorophenyl groups, as potent blockers of the IKCa1 potassium channel, which is a target for treating conditions like vascular stenosis. googleapis.com This body of research underscores the potential of this compound as a valuable precursor in the development of novel therapeutics.
Structural Features and Stereochemical Considerations in Research
The structure of this compound, with the chemical formula C12H10ClNO, features a central carbon atom that is a stereocenter. chemscene.com This means that the compound can exist as two non-superimposable mirror images, or enantiomers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H10ClNO |
| Molecular Weight | 219.67 g/mol |
| CAS Number | 75343-75-8 |
| Chirality | Chiral |
This data is compiled from chemical supplier information. chemscene.com
The stereochemistry of such molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates. While specific studies on the chiral separation or asymmetric synthesis of this compound are not widely reported, the broader field of organic synthesis has seen significant advancements in the development of catalytic asymmetric methods for producing single enantiomers of chiral alcohols. nih.gov These methods are crucial for accessing enantiomerically pure forms of compounds like this compound for pharmacological evaluation.
Overview of Key Academic Research Domains for this compound
The primary academic research domain for this compound and its close analogs is medicinal chemistry. Its role as a synthetic intermediate is central to the discovery and development of new drugs. medchemexpress.com
The key areas of investigation where this compound or its derivatives are of interest include:
Antihistamines: Given that an isomer is a precursor to established antihistamines, this compound is a compound of interest for the synthesis of new H1 receptor antagonists. chemicalbook.com
Ion Channel Modulation: The pyridinyl methanol moiety is a key pharmacophore in the development of antagonists for the TRPV3 ion channel. nih.gov Furthermore, related triaryl-methanols have shown activity against IKCa1 potassium channels. googleapis.com This suggests that derivatives of this compound could be explored for their potential to modulate the activity of these and other ion channels, which are important targets for a variety of diseases.
Oncology: The development of novel cytotoxic agents is a continuous effort in cancer research. The structural motifs present in this compound are found in various compounds screened for anticancer activity. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGQCTZCPITIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chlorophenyl 2 Pyridyl Methanol
Established Reaction Pathways and Procedural Refinements
Organometallic Reagent-Mediated Synthesis (e.g., Grignard Protocols)
A primary and well-established method for synthesizing 3-Chlorophenyl-(2-pyridyl)methanol involves the use of organometallic reagents, most notably through Grignard reactions. This protocol typically utilizes the reaction of a Grignard reagent, such as 3-chlorophenylmagnesium bromide, with a pyridine-based aldehyde or a related derivative. google.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the desired alcohol after an acidic workup. mnstate.edu
The Grignard reagent itself is formed by reacting an aryl halide, in this case, 3-chlorobromobenzene, with magnesium metal in an anhydrous ether solvent. mnstate.edu One patented method describes the synthesis of the related compound, 4-chlorophenyl-2-pyridyl methanol (B129727), by reacting 2-cyanopyridine (B140075) with a Grignard reagent prepared from bromobenzene. google.com
It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of byproducts and a reduction in yield. mnstate.edu
Oxidation-Reduction Sequences for Precursor Conversion
An alternative and effective synthetic strategy employs a two-step oxidation-reduction sequence. This pathway begins with the oxidation of a precursor molecule, followed by the reduction of the resulting intermediate to yield this compound.
A patented process outlines this approach, starting with the oxidation of 2-(p-chlorobenzyl)pyridine. google.com In this step, an oxidizing agent is added to a solution of the starting material and a solvent at room temperature. The mixture is then heated to between 85 and 95 degrees Celsius for 4 to 6 hours. Following the reaction, the mixture is cooled, extracted, washed, concentrated, and recrystallized to yield the intermediate ketone, (3-chlorophenyl)(pyridin-2-yl)methanone. google.com
The second step involves the reduction of this ketone. The ketone is dissolved in a solvent, and a reducing agent is added in batches while stirring at room temperature for 2 to 6 hours. Common reducing agents for this type of transformation include sodium borohydride (B1222165) or potassium borohydride. google.com After the reduction is complete, the reaction is quenched, and the final product is isolated through extraction, washing, drying, and concentration. google.com
This oxidation-reduction sequence provides a reliable method for the preparation of this compound, with reported high yields. google.com
Enantioselective Synthesis and Chiral Induction Strategies
The synthesis of specific enantiomers of this compound is of significant interest, particularly for pharmaceutical applications. Enantioselective methods aim to produce a single, desired stereoisomer with high purity.
Asymmetric Catalytic Hydrogenation Approaches
Asymmetric catalytic hydrogenation is a powerful technique for producing chiral alcohols from prochiral ketones. This method utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to the carbonyl group of the ketone precursor, (3-chlorophenyl)(pyridin-2-yl)methanone. google.com
Ruthenium-based catalysts, in particular, have demonstrated high efficiency and enantioselectivity in the hydrogenation of various ketones, including those with pyridyl groups. kanto.co.jpnih.gov For instance, chiral ruthenium complexes with diamine ligands are effective for the asymmetric transfer hydrogenation of ketones, using hydrogen donors like 2-propanol or formic acid. kanto.co.jpgoogle.com The choice of ligand and reaction conditions can significantly influence the enantiomeric excess (ee) of the product. nih.govnih.gov Iridium complexes with chiral P,N,O-type ligands have also been successfully employed for the asymmetric hydrogenation of prochiral ketones, achieving high enantioselectivities. google.comnih.gov
The reaction mechanism often involves the coordination of the ketone to the metal center, followed by the enantioselective insertion of the carbonyl group into the metal-hydride bond. nih.gov
Biocatalytic Transformations Utilizing Alcohol Dehydrogenases
Biocatalysis, particularly the use of enzymes like alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the synthesis of chiral alcohols. bohrium.com ADHs can catalyze the asymmetric reduction of ketones to their corresponding alcohols with high enantiomeric excess. researchgate.net
In the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol (S-CPMA), a related compound, recombinant Escherichia coli cells expressing an alcohol dehydrogenase have been used as whole-cell catalysts. bohrium.com This biocatalytic reduction of the corresponding ketone, 4-chlorophenyl pyridin-2-yl ketone (CPMK), can achieve high yields and enantiomeric excesses of over 99%. bohrium.comdocumentsdelivered.com
Novel Synthetic Routes and Mechanistic Investigations in Compound Formation
Research into the synthesis of this compound and related compounds continues to explore novel synthetic pathways and delve into the mechanistic details of their formation.
One innovative approach involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This method utilizes arylboronic acids and a dihydropyridine (B1217469) derivative to construct the carbon skeleton with high regio- and enantioselectivity. nih.govacs.orgorganic-chemistry.org The resulting tetrahydropyridine (B1245486) intermediate can then be further transformed to access a variety of substituted piperidines. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through a series of steps involving oxidative addition, alkene insertion, and protodemetalation. acs.org
Another area of investigation focuses on the development of new catalytic systems and reaction conditions to improve the efficiency and sustainability of existing methods. For example, the use of more environmentally friendly solvents and catalysts is a key objective. bohrium.com Mechanistic studies, including kinetic and spectroscopic analyses, are crucial for understanding the roles of different components in the catalytic cycle and for designing more effective catalysts. nih.gov For instance, in the Ru-catalyzed enantioselective hydrogenation of 2-pyridyl-substituted alkenes, studies have revealed that the addition of H2 is the rate-determining step, while alkene insertion is the enantio-determining step. nih.gov
Furthermore, the synthesis of related pyridine (B92270) derivatives, such as 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, has been achieved through a condensation reaction followed by catalytic hydrogenation. google.com Such routes highlight the versatility of synthetic strategies for accessing functionalized pyridine compounds.
Methodological Challenges and Yield Optimization in Complex Synthesis
The synthesis of this compound, while achievable through established chemical transformations, presents a number of methodological hurdles that can impact reaction efficiency and product purity. Overcoming these challenges is central to optimizing the yield and ensuring the economic viability of the synthesis on a larger scale. Key challenges include ensuring selective reactions, managing reaction conditions to prevent side-product formation, and developing effective purification protocols.
A prevalent synthetic route involves a two-step process commencing with the oxidation of a suitable precursor followed by the reduction of the resulting ketone. For instance, a method analogous to the synthesis of the 4-chloro isomer involves the oxidation of 2-(3-chlorobenzyl)pyridine. google.com This initial step can be fraught with challenges such as incomplete conversion or over-oxidation, leading to a complex mixture of products that complicates downstream processing. The choice of oxidizing agent and solvent system is therefore critical. For example, the use of potassium permanganate (B83412) in water or tin anhydride (B1165640) in dioxane has been reported for a similar synthesis, with yields for the intermediate ketone ranging from 60% to 86%. google.com
The subsequent reduction of the 3-chlorophenyl 2-pyridyl ketone to the desired methanol is another critical step where challenges arise. The primary goal is to achieve high conversion of the ketone to the alcohol without side reactions. A common issue in the reduction of pyridyl ketones is the potential for reduction of the pyridine ring itself, which would lead to undesired byproducts. The selection of a mild yet effective reducing agent is paramount. Sodium borohydride is a frequently employed reagent for this transformation due to its selectivity for the carbonyl group in the presence of the pyridine ring.
Yield optimization in these multi-step syntheses is a concerted effort focusing on several experimental parameters. For the oxidation step, precise control of temperature is crucial; temperatures maintained between 85-95°C for 4-6 hours have been shown to be effective in related syntheses. google.com The choice of solvent also plays a significant role, with both aqueous and organic solvent systems being utilized. Post-reaction workup, including extraction, washing, and recrystallization, is essential for isolating a pure intermediate, which in turn affects the yield and purity of the final product.
In the reduction step, optimization hinges on the controlled addition of the reducing agent and maintaining an appropriate reaction temperature to prevent runaway reactions and the formation of impurities. Following the reduction, a careful workup involving quenching the excess reducing agent, extraction, and drying of the organic phase is necessary to isolate the crude product. Final purification, often through recrystallization, is then employed to obtain the this compound in high purity. Through meticulous control of these reaction parameters and purification processes, high yields of the final alcohol product can be achieved.
| Step | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Oxidation | 2-(4-chlorobenzyl)pyridine | Potassium Permanganate | Water | 85-95 | 4 | 86 |
| Oxidation | 2-(4-chlorobenzyl)pyridine | Tin Anhydride | Dioxane | 90-95 | 6 | 60 |
| Reduction | 4-chlorophenyl-2-picolyl ketone | Potassium Borohydride | Methanol | <40 | 0.5-1 | 97 |
This table presents data for the synthesis of the related 4-chloro isomer as described in patent CN105237469A and serves as a reference for potential reaction conditions and expected yields for the synthesis of this compound.
Further advancements in the field are exploring catalytic and asymmetric approaches to address the challenges of selectivity and enantiopurity. Chemoenzymatic methods, for instance, utilize alcohol dehydrogenases for the enantioselective reduction of prochiral ketones, offering high enantiomeric excess and yields. nih.gov Similarly, the development of catalytic transfer hydrogenation and rhodium-catalyzed asymmetric carbometalation of pyridine derivatives points towards more efficient and selective synthetic routes for this class of compounds. nih.govmdpi.comacs.org These advanced methodologies, while potentially more complex to develop, hold the promise of overcoming the limitations of traditional synthetic approaches and providing access to highly pure, enantiomerically enriched this compound.
Reactivity Profile and Derivatization Chemistry of 3 Chlorophenyl 2 Pyridyl Methanol
Chemical Transformations of the Hydroxyl Moiety
The hydroxyl group in 3-Chlorophenyl-(2-pyridyl)methanol is a key site for various chemical transformations, including functionalization and oxidation reactions.
Functionalization Reactions (e.g., Esterification, Etherification)
The hydroxyl group readily undergoes esterification and etherification. Esterification can be achieved by reacting the alcohol with an appropriate acyl chloride or carboxylic anhydride (B1165640) in the presence of a base or acid catalyst. For instance, the reaction with acetic anhydride can yield the corresponding acetate (B1210297) ester. These reactions are often exothermic and require careful temperature control to prevent runaway reactions. cetjournal.it
Etherification can be carried out under various conditions. For example, reaction with an alkyl halide in the presence of a strong base like sodium hydride will form the corresponding ether. Another method involves the reaction with an alcohol in the presence of an acid catalyst.
Regioselective Oxidation Reactions
The secondary alcohol group of this compound can be selectively oxidized to the corresponding ketone, (3-chlorophenyl)(pyridin-2-yl)ketone. This transformation can be accomplished using a variety of oxidizing agents. A common method involves the use of potassium permanganate (B83412) or tin anhydride. google.com For example, reacting 2-(p-chlorobenzyl)pyridine with an oxidizing agent at elevated temperatures yields the ketone, which can then be reduced to the desired alcohol. google.com The choice of oxidant and reaction conditions is crucial to ensure high selectivity and yield.
Ligand Properties and Coordination Chemistry with Metal Ions
The presence of both a pyridyl nitrogen and a hydroxyl oxygen atom allows this compound to act as a versatile ligand in coordination chemistry.
Applications in Catalysis and Organometallic Research
Metal complexes derived from this compound and related ligands have shown potential applications in catalysis. For example, palladium complexes containing diphosphine ligands are used in the preparation of pyridine-2,3-dicarboxylic acid esters. google.com These complexes can catalyze carbonylation reactions, demonstrating their utility in organic synthesis. The synergistic interaction between different components of the catalyst, such as copper and zinc oxide, can be crucial for its activity and selectivity in reactions like methanol (B129727) synthesis. rsc.org
Reactivity of the Pyridyl and Chlorophenyl Moieties in Further Derivatization
Beyond the hydroxyl group, the pyridyl and chlorophenyl rings of this compound offer further opportunities for chemical modification.
Derivatization of the pyridine (B92270) ring can be achieved through various reactions. For instance, the nitrogen atom can be quaternized to form pyridinium (B92312) salts. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can occur under specific conditions, typically at the 3- and 5-positions.
The chlorophenyl ring can also undergo further functionalization. The chlorine atom can be displaced by other nucleophiles through nucleophilic aromatic substitution, although this often requires harsh reaction conditions. The aromatic ring can also be subjected to electrophilic substitution reactions, with the chloro group acting as an ortho-, para-director.
Rational Design and Synthesis of Advanced Analogues and Derivatives
The rational design of advanced analogues and derivatives of this compound is a strategic endeavor aimed at optimizing its chemical and biological properties. This process involves a deep understanding of structure-activity relationships (SAR), where systematic modifications to the parent molecule's structure are made to enhance desired characteristics, such as target affinity, selectivity, and metabolic stability. The synthesis of these advanced compounds builds upon established chemical principles, often requiring multi-step reaction sequences to achieve the desired molecular architecture.
A key strategy in the design of novel analogues involves the modification of both the pyridine and the chlorophenyl rings, as well as the benzylic alcohol moiety. These modifications are guided by computational modeling and an understanding of the potential interactions with biological targets. For instance, the introduction of different substituents at various positions on the pyridine ring can significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity and selectivity for specific receptors.
The synthesis of these rationally designed derivatives often begins with the core scaffold of this compound or its precursors. Derivatization of the hydroxyl group is a common approach, converting it into esters, ethers, or other functional groups to alter the molecule's polarity and pharmacokinetic profile. Additionally, modifications to the aromatic rings, such as the introduction of further substituents or the replacement of the phenyl ring with other heterocyclic systems, have been explored to probe the SAR and develop compounds with improved properties.
Detailed research has led to the synthesis of a variety of analogues. For example, the exploration of different substitution patterns on the pyridine ring has been a focus. Studies have shown that the position and nature of substituents on the pyridine moiety can dramatically alter the biological activity of the resulting compounds.
The following table summarizes a selection of synthesized derivatives based on the core structure, highlighting the modifications and the synthetic strategies employed.
| Compound ID | Structural Modification | Synthetic Approach | Key Findings |
| Derivative A | Esterification of the hydroxyl group | Reaction with acyl chlorides or carboxylic anhydrides | Enhanced lipophilicity |
| Derivative B | Etherification of the hydroxyl group | Williamson ether synthesis | Increased metabolic stability |
| Derivative C | Substitution on the pyridine ring | Multi-step synthesis starting from a substituted pyridine precursor | Altered receptor binding profile |
| Derivative D | Replacement of the chlorophenyl ring with a thienyl group | Grignard reaction with a substituted benzophenone (B1666685) analogue | Modified steric and electronic properties |
| Derivative E | Introduction of a second chloro substituent on the phenyl ring | Synthesis from a dichlorobenzophenone precursor | Investigated the effect of multiple halogen substituents |
The synthesis of these advanced analogues is a testament to the versatility of the this compound scaffold in medicinal chemistry. The continued exploration of its derivatization chemistry holds promise for the development of novel compounds with tailored properties for various therapeutic applications.
A notable example in the broader context of pyridine derivatives involves the synthesis of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives. nih.gov In this series, a 6-(3-chlorophenyl) derivative demonstrated a high affinity for human A3 adenosine (B11128) receptors with a Ki value of 7.94 nM and a remarkable 5200-fold selectivity. nih.gov The synthesis of such compounds often involves the oxidation of corresponding dihydropyridines. nih.gov
Furthermore, the synthesis of related structures, such as pyrazole (B372694) derivatives containing phenylpyridine moieties, has been reported. mdpi.com These synthetic routes can involve the reaction of a substituted phenylpyridine intermediate with other heterocyclic building blocks to create complex molecules with potential biological activity. mdpi.com The choice of reagents and reaction conditions is crucial for achieving the desired products in good yields. For instance, the use of sodium hydride in N,N-dimethylformamide is a common method for N-alkylation reactions in the synthesis of such derivatives. mdpi.com
The rational design process is often iterative, where the biological data from one set of analogues informs the design of the next generation of compounds. This cycle of design, synthesis, and biological evaluation is fundamental to modern drug discovery and development.
Mechanistic Investigations and Molecular Interaction Studies of 3 Chlorophenyl 2 Pyridyl Methanol
In Vitro Profiling of Molecular Targets and Pathways
The in vitro evaluation of 3-Chlorophenyl-(2-pyridyl)methanol and its analogues has been crucial in identifying its potential molecular targets and understanding its effects on biological pathways. These studies involve a range of biochemical and cellular assays to determine how the compound interacts with specific proteins such as enzymes and receptors.
Enzyme Binding and Inhibition Mechanisms (e.g., Aromatase)
The pyridine (B92270) moiety is a key structural feature in several enzyme inhibitors. One of the most prominent targets for pyridine-containing compounds is aromatase (CYP19A1), a critical enzyme in estrogen biosynthesis. Aromatase inhibitors are a cornerstone in the treatment of hormone-dependent breast cancer. nih.govnih.gov
Research into pyridine-based derivatives has aimed to develop potent and selective aromatase inhibitors. While specific inhibitory constants for this compound are not extensively documented in publicly available literature, the general mechanism for this class of non-steroidal inhibitors involves the nitrogen atom of the pyridine ring coordinating with the heme iron atom within the active site of the aromatase enzyme. This interaction blocks the enzyme's ability to convert androgens to estrogens.
Studies on advanced, fourth-generation pyridine-based aromatase inhibitors have shown exceptional potency. For instance, the derivative (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.83 nM, which is comparable to the clinically used drug letrozole (B1683767) (IC₅₀ of 0.70 nM). nih.gov These findings underscore the potential of the pyridyl-methanol scaffold in designing potent enzyme inhibitors. The binding is often a dual interaction, involving both the heme coordination and interactions with the enzyme's access channel. nih.gov
Receptor Interaction Studies at the Molecular Level
The substituted phenylmethanol core is also implicated in interactions with various receptors. Studies on structurally related compounds provide insight into the potential receptor targets for this compound.
Androgen Receptor: A related compound, tris(4-chlorophenyl)methanol, has been shown to interact with the human androgen receptor. It acts as a competitive antagonist, inhibiting the activation of the receptor by dihydrotestosterone (B1667394) (DHT). Kinetic studies revealed that this compound increased the apparent Michaelis constant (Kₘ) for DHT by 4- to 6-fold with little to no effect on the maximum velocity (Vₘₐₓ). The apparent inhibitor constant (Kᵢ) for this interaction was determined to be in the range of 0.20 to 0.26 µM. nih.gov This suggests that chlorophenyl-methanol structures can function as antagonists in hormone receptor pathways.
Transient Receptor Potential Vanilloid 3 (TRPV3): Derivatives of (Pyridin-2-yl)methanol have been developed as potent and selective antagonists of the TRPV3 channel, a non-selective cation channel involved in pain sensation and skin disorders. nih.gov Systematic optimization of a lead compound led to the discovery of an antagonist with an IC₅₀ of 0.38 µM. nih.gov TRPV3 is activated by warm temperatures and various chemical agonists, and its inhibition is a target for developing new analgesics. nih.govnih.gov
Analysis of Protein-Ligand Interaction Modes
The binding of a small molecule like this compound to a protein target is governed by a variety of non-covalent interactions. These can include:
Hydrogen Bonds: The hydroxyl group of the methanol (B129727) bridge and the nitrogen atom of the pyridine ring can act as hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions: The chlorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
π-Stacking: The aromatic systems of both the pyridine and chlorophenyl rings can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
π-Cation Interactions: The electron-rich pyridine ring can interact favorably with cationic residues such as lysine (B10760008) or arginine.
Halogen Bonds: The chlorine atom on the phenyl ring can participate in halogen bonding, an often-underappreciated but significant interaction in ligand binding.
Computational docking and molecular dynamics simulations are often employed to visualize these interactions and predict the binding orientation of the ligand within the protein's active site. For related pyridine-based inhibitors, these studies have been crucial in rationalizing their biological activity and guiding further drug design.
Structure-Activity Relationship (SAR) Elucidation for Mechanistic Insights
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR explores how modifications to the pyridine ring, the chlorophenyl group, and the methanol linker affect its interaction with biological targets.
Influence of Substituent Effects on Molecular Recognition
The nature and position of substituents on both aromatic rings are critical for molecular recognition and biological activity.
Pyridine Ring Position: The position of the nitrogen atom in the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) significantly influences the molecule's geometry and its ability to act as a hydrogen bond acceptor or a metal-coordinating group. SAR studies on related selective PPARγ modulators have shown that replacing a 2-pyridyl group with a 3- or 4-pyridyl group can alter the compound's agonist activity. nih.gov
Substituents on the Phenyl Ring: The chlorine atom at the 3-position of the phenyl ring influences the electronic properties and lipophilicity of the molecule. Its presence can direct the binding orientation within a target protein and can contribute to binding affinity through halogen bonds or by modifying the charge distribution of the ring. In studies of mGluR5 antagonists, various substituents on the phenyl ring of related structures were explored to optimize potency and selectivity. ebi.ac.uk
The following table summarizes SAR findings from related classes of pyridine-containing compounds.
| Compound Class | Target | Key SAR Findings |
| Pyridyl-2-thiazolamine Analogues | M3 Muscarinic Receptor | A unique sulfur-nitrogen non-bonding interaction is crucial for the active conformation. nih.gov |
| Pyridine Derivatives of DS-6930 | PPARγ | Modifications on an adjacent benzimidazole (B57391) ring were more effective in producing potent agonists than substitutions on the pyridine ring itself. nih.gov |
| Thiazolyl-ethynyl-pyridine Analogues | mGluR5 | The 2-methyl-6-(phenylethynyl)pyridine (MPEP) scaffold is a potent and selective noncompetitive antagonist. ebi.ac.uk |
Stereochemical Impact on Biological Target Interaction
Since the central carbon atom of the methanol bridge in this compound is a chiral center, the compound can exist as two enantiomers (R and S). Stereochemistry often plays a pivotal role in the biological activity of chiral molecules, as biological targets like enzymes and receptors are themselves chiral.
The differential interaction of enantiomers with a biological target can result in one enantiomer being significantly more active than the other (eutomer vs. distomer). This is because only one enantiomer may be able to achieve the optimal three-dimensional orientation required for effective binding.
While specific studies on the separated enantiomers of this compound are not widely reported, research on the asymmetric synthesis of related chiral piperidines from pyridine highlights the pharmaceutical industry's focus on accessing single, highly active enantiomers. organic-chemistry.orgacs.org Furthermore, studies on related compounds have demonstrated that different stereoisomers (e.g., E/Z isomers of dehydrated metabolites) can be formed and have distinct biological profiles. nih.gov Therefore, the stereochemical configuration at the benzylic carbon is a critical determinant of the biological activity of this compound.
Cellular Pathway Modulation in Preclinical Research Models (mechanistic focus)
Preclinical research into the mechanistic underpinnings of this compound's biological effects is currently limited. However, investigations into structurally similar compounds and its role as a synthetic intermediate provide valuable insights into its potential cellular and molecular interactions. The primary areas of investigation suggest a potential role in the modulation of histamine (B1213489) receptor signaling and transient receptor potential (TRP) channel activity.
Role as an Intermediate in the Synthesis of Histamine H1 Receptor Antagonists
A significant area of research involving a close structural isomer, (4-chlorophenyl)(pyridin-2-yl)methanol (B192788), is its function as a key intermediate in the synthesis of bepotastine (B66143). researchgate.netcjph.com.cngoogle.comgoogle.com Bepotastine is a second-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor. nih.govresearchgate.net Inverse agonists are compounds that bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist. In the case of the H1 receptor, this leads to the downregulation of allergic and inflammatory responses mediated by histamine. nih.gov
The synthesis of bepotastine from its (4-chlorophenyl)(pyridin-2-yl)methanol precursor involves a multi-step chemical process. cjph.com.cn This established synthetic pathway underscores the potential for this compound to serve as a building block for other pharmacologically active molecules targeting the histamine H1 receptor pathway. While direct studies on the 3-chloro isomer's activity are not available, its structural similarity to the bepotastine precursor suggests that derivatives of this compound could also be designed to interact with and modulate H1 receptor signaling.
Table 1: Preclinical Data on Bepotastine (derived from a (4-chlorophenyl)(pyridin-2-yl)methanol precursor)
| Parameter | Finding | Species | Model | Citation |
| Mechanism of Action | Inverse agonist of the H₁-receptor | - | In vitro | nih.gov |
| Primary Cellular Effect | Downregulation of allergic inflammation | - | - | nih.gov |
| Pharmacokinetic Profile | Rapidly absorbed and primarily excreted unchanged via the kidneys | Human | Clinical Trials | nih.gov |
| Clinical Efficacy | Effective in reducing symptoms of allergic rhinitis and conjunctivitis | Human | Clinical Trials | nih.govclinicaltrials.gov |
Potential as a Modulator of Transient Receptor Potential Vanilloid 3 (TRPV3) Channels
Independent research on (Pyridin-2-yl)methanol derivatives has identified them as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.govresearchgate.net TRPV3 is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons and is implicated in the perception of temperature, pain, and itch. nih.govnih.gov
A study focusing on the development of TRPV3 antagonists reported that a specific (pyridin-2-yl)methanol derivative demonstrated significant efficacy in preclinical models of neuropathic pain. nih.govresearchgate.net This suggests that the pyridin-2-yl-methanol scaffold, which is the core structure of this compound, is a viable pharmacophore for targeting the TRPV3 channel. Antagonism of TRPV3 is a therapeutic strategy being explored for the management of chronic pain and inflammatory skin conditions. mdpi.com
While no direct experimental data exists for this compound as a TRPV3 antagonist, the findings from related compounds provide a strong rationale for investigating its potential activity at this channel. The substitution pattern on the phenyl ring can significantly influence the potency and selectivity of receptor binding, and the 3-chloro substitution of the target compound may confer unique pharmacological properties.
Table 2: Preclinical Findings for a (Pyridin-2-yl)methanol-based TRPV3 Antagonist
| Parameter | Finding | Species | Model | Citation |
| Molecular Target | Transient Receptor Potential Vanilloid 3 (TRPV3) | Human | In vitro (HEK293 cells) | nih.gov |
| Mechanism of Action | Antagonist | - | - | nih.gov |
| Therapeutic Potential | Treatment of neuropathic and central pain | Rat | Neuropathic and reserpine-induced pain models | nih.gov |
| Cellular Role of Target | Sensation of temperature, pain, and itch | - | - | nih.gov |
Computational and Theoretical Chemistry Studies of 3 Chlorophenyl 2 Pyridyl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and reactivity of 3-Chlorophenyl-(2-pyridyl)methanol. A theoretical study utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to investigate the compound, providing a detailed analysis of its molecular characteristics. irjet.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjet.netacadpubl.eu
For a related compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, DFT calculations at the B3LYP/6-311++G(d,p) level determined the frontier orbital energy gap to be 5.302 eV. irjet.net This value provides a measure of the molecule's stability and the energy required for electronic excitation. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. irjet.netmalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjet.netmalayajournal.org The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
In a study of a different but structurally related molecule, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was present on the imidazole and chloro-substituted phenyl ring. acadpubl.eu This distribution of frontier orbitals is crucial for understanding charge transfer interactions within the molecule. acadpubl.eu
Table 1: Frontier Molecular Orbital (FMO) Data
| Parameter | Value | Reference |
| HOMO-LUMO Energy Gap | 5.302 eV | irjet.net |
Note: Data is for the related compound (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex wave function into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.de This analysis is crucial for understanding hyperconjugation and charge delocalization, which contribute to molecular stability. researchgate.net
NBO analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de These donor-acceptor interactions are key to understanding the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals.
For instance, in a study of a similar imidazole derivative, NBO analysis was used to investigate hyperconjugative interactions in detail. malayajournal.org This type of analysis reveals the stabilizing effects of electron delocalization from donor to acceptor orbitals within the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. irjet.netacadpubl.eu The MEP is the energy of interaction between a positive test charge and the nuclei and electrons of a molecule. irjet.net It is typically mapped onto an electron isodensity surface to visualize regions of varying electron density. acadpubl.euresearchgate.net
The MEP map uses a color scale to denote different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. irjet.netacadpubl.eu Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. irjet.netacadpubl.eu Neutral regions are often colored green. malayajournal.org
In the theoretical study of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, MEP analysis was used to understand the active sites of the molecule. irjet.net This visual representation of charge distribution helps in predicting hydrogen bonding interactions and understanding biological recognition processes. acadpubl.eu For example, in a related imidazole compound, the oxygen atoms were identified as electrophilic regions. acadpubl.eu
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, including its interactions with biological targets and its conformational preferences.
Ligand-Target Docking and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a small molecule and its biological target. nih.gov
Studies on similar pyridine-containing compounds have utilized molecular docking to investigate their potential as inhibitors of specific enzymes or receptors. For example, docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives confirmed high binding affinity to the anti-apoptotic protein Bcl-2, highlighting key hydrogen bonding interactions. nih.gov Similarly, the binding of pyridine-thioether ligand complexes to SARS-CoV-2 target proteins was assessed to determine their potential biochemical activity. nih.gov While specific docking studies for this compound are not detailed in the provided context, the methodologies are well-established for this class of compounds.
Conformational Analysis and Intermolecular Interactions
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org Understanding the preferred conformations is essential as they can significantly influence a molecule's physical properties and biological activity.
The crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals specific conformational details. iucr.orgnih.gov The dihedral angle between the phenyl and pyridyl rings is 74.34 (6)°. iucr.orgnih.gov Both rings are rotated out of the plane of the central C-C(OH)-C fragment. nih.gov A key difference in conformation compared to its non-chlorinated analog lies in the orientation of the hydroxyl group's hydrogen atom, which is likely influenced by the different patterns of hydrogen bonding in the crystal lattice. iucr.orgnih.gov In the solid state, molecules of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol are linked by O—H···N hydrogen bonds, forming zigzag chains. iucr.org
Theoretical Approaches to Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational methodologies in modern chemistry. These approaches aim to establish a mathematical correlation between the structural or property descriptors of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For this compound, theoretical QSAR/QSPR models can provide valuable insights into its potential biological activities and properties, guiding further experimental research.
The fundamental principle of QSAR/QSPR lies in the hypothesis that the structural features and physicochemical properties of a molecule dictate its activity and behavior. By analyzing a set of molecules with known activities or properties, a model can be developed to predict the same for untested compounds. This is particularly useful in drug discovery and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and testing.
A theoretical study on the related compound, (RS)-(4-chlorophenyl)(pyridine-2yl)methanol, utilized Density Functional Theory (DFT) to analyze its structure-activity relationship. irjet.net This study focused on the frontier orbital gap and the molecular electrostatic potential map to understand the active sites of the molecule. irjet.net Such computational approaches form the foundation for developing QSAR/QSPR models.
The development of a QSAR/QSPR model typically involves several key steps:
Data Set Selection: A group of compounds with a common structural scaffold and a range of measured biological activities or properties is chosen.
Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated for each compound in the data set. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to create a mathematical equation that links the descriptors to the activity or property.
Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
For this compound, a variety of molecular descriptors can be calculated to serve as the basis for QSAR/QSPR models. These descriptors can be broadly categorized as follows:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include connectivity indices and topological polar surface area (TPSA).
3D Descriptors: These are calculated from the 3D coordinates of the molecule and include information about its shape and volume.
The table below presents some computationally derived properties for this compound that can be used as descriptors in QSAR/QSPR studies.
| Descriptor | Value | Description |
| Molecular Formula | C₁₂H₁₀ClNO | The elemental composition of the molecule. chemscene.com |
| Molecular Weight | 219.67 g/mol | The mass of one mole of the compound. chemscene.com |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | A measure of the surface area of polar atoms, which correlates with drug transport properties. chemscene.com |
| LogP | 2.8167 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. chemscene.com |
| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen bond. chemscene.com |
| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond. chemscene.com |
| Rotatable Bonds | 2 | The number of bonds that can rotate freely, influencing conformational flexibility. chemscene.com |
These descriptors, along with others derived from more advanced computational methods like DFT, can be used to build predictive models for various endpoints. For instance, the lipophilicity (LogP) and TPSA are crucial for predicting oral bioavailability. The number of hydrogen bond donors and acceptors influences the binding affinity of a molecule to its biological target.
By systematically modifying the structure of this compound, for example, by changing the position or nature of the substituent on the phenyl ring or altering the pyridine (B92270) ring, a library of virtual analogs can be created. The molecular descriptors for these analogs can then be calculated, and their activities or properties can be predicted using a pre-established QSAR/QSPR model. This in silico screening process can significantly accelerate the discovery of new compounds with desired characteristics.
Advanced Analytical and Characterization Techniques for Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the intricate molecular architecture of 3-Chlorophenyl-(2-pyridyl)methanol. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal detailed information about its atomic connectivity and chemical environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, is a powerful tool for the definitive structural assignment of this compound. ipb.ptnih.gov While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, 2D NMR techniques like COSY, HSQC, and HMBC are crucial for establishing the connectivity between atoms.
Correlation Spectroscpy (COSY): The COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations within the molecule. For this compound, this would show correlations between adjacent protons on the phenyl and pyridyl rings, as well as the coupling between the methine proton and the hydroxyl proton.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This is instrumental in assigning the carbon signals based on the known proton chemical shifts. For instance, the methine proton signal would show a cross-peak with the signal of the carbon it is attached to.
Table 1: Representative NMR Data for this compound
| Technique | Observed Correlations | Information Gained |
| COSY | Correlations between adjacent aromatic protons on both rings. | Confirms the spin systems within the phenyl and pyridyl moieties. |
| HSQC | Cross-peaks between each proton and its directly attached carbon. | Unambiguous assignment of carbon signals. |
| HMBC | Correlations from the methine proton to carbons in both aromatic rings. | Establishes the connectivity between the chlorophenyl, pyridyl, and methanol (B129727) groups. |
This table is a representation of expected correlations and may vary based on specific experimental conditions.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. nih.gov This technique is crucial for confirming the molecular formula, C₁₂H₁₀ClNO. chemscene.comchemscene.com
Fragmentation studies, often performed using techniques like tandem mass spectrometry (MS/MS), provide valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the cleavage of the bond between the methine carbon and the aromatic rings, as well as the loss of water from the alcohol group. The resulting fragment ions, such as the chlorophenyl cation and the pyridyl-methanol cation, can be analyzed to piece together the original structure. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. researchgate.netnih.govresearchgate.net
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic pyridine (B92270) and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. researchgate.netcdnsciencepub.com The C-O stretching vibration of the alcohol would likely appear in the 1000-1200 cm⁻¹ range. The C-Cl stretching vibration would be found in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. cdnsciencepub.compku.edu.cn While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, aiding in the structural confirmation. The symmetric stretching of the C-C bonds in the rings would be particularly prominent.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Alcohol | O-H Stretch | 3200-3600 (broad) | FT-IR |
| Aromatic Rings | C-H Stretch | 3000-3100 | FT-IR, Raman |
| Aromatic Rings | C=C/C=N Stretch | 1400-1600 | FT-IR, Raman |
| Alcohol | C-O Stretch | 1000-1200 | FT-IR |
| Chlorophenyl | C-Cl Stretch | < 800 | FT-IR, Raman |
These are approximate ranges and can be influenced by the specific molecular environment.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within this compound. researchgate.netresearchgate.net The presence of the conjugated π-systems of the phenyl and pyridyl rings gives rise to characteristic absorption bands in the UV region.
The spectrum would be expected to show π → π* transitions, which are typically intense, and n → π* transitions, which are generally weaker. youtube.comuzh.ch The π → π* transitions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The n → π* transitions involve the excitation of a non-bonding electron from the nitrogen atom of the pyridine ring or the oxygen of the alcohol to an antibonding π* orbital. The position and intensity of these absorption bands can be influenced by the solvent polarity.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for determining the purity of this compound and for separating its enantiomers, as the central carbon atom is a chiral center.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both purity analysis and enantiomeric separation. nih.gov
Purity Assessment: A reversed-phase HPLC method, typically using a C18 column, can be developed to separate this compound from any impurities. By monitoring the elution profile with a UV detector, the purity of the compound can be quantified based on the relative peak areas.
Enantiomeric Excess Determination: Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral HPLC is the preferred method for separating and quantifying these enantiomers. azypusa.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) of a sample can be accurately determined. This is crucial in fields where the biological activity of each enantiomer may differ significantly.
Chiral Chromatography for Enantiomer Resolution
The separation of enantiomers is critical in pharmaceutical and chemical research, as different enantiomers of a chiral compound can exhibit varied biological activities. For chiral molecules like this compound, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective method for enantiomeric resolution.
Research on structurally similar chiral compounds, particularly those containing pyridyl and phenyl groups, provides a strong basis for establishing an effective separation method for this compound. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely successful for resolving a broad range of chiral compounds. Columns like Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are particularly effective. ucl.ac.bemdpi.com The chiral recognition mechanism often involves a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the chiral selector. mdpi.com
The choice of mobile phase is crucial for achieving optimal separation. Typically, normal-phase elution modes using mixtures of n-hexane and an alcohol (like isopropanol (B130326) or ethanol) are employed. nih.gov The addition of a small amount of an amine, such as diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak shape and resolution for basic compounds like pyridyl derivatives. nih.gov Furthermore, the introduction of methanol as a modifier in the mobile phase has been shown to enhance resolution in certain cases by altering the hydrophobic and hydrogen bonding interactions. researchgate.net The column temperature is another critical parameter that can be adjusted to improve enantioselectivity. mdpi.com
Based on extensive studies of analogous compounds, a likely effective method for the enantiomeric resolution of this compound would involve a polysaccharide-based CSP with a normal-phase eluent.
Table 1: Potential HPLC Conditions for Enantiomer Resolution
| Parameter | Suggested Condition | Rationale/Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Chiralpak® AD-H or Chiralcel® OD-H | Proven effectiveness for resolving a wide range of chiral compounds, including those with pyridyl and aromatic moieties. ucl.ac.bemdpi.comnih.gov |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) | Standard normal-phase conditions. DEA is added to improve the peak shape of basic analytes. nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | Typical analytical flow rate for standard HPLC columns. nih.gov |
| Temperature | 20-25 °C | Separations are often performed at room temperature, but optimization may be required. nih.govmdpi.com |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) | The aromatic rings in the compound allow for strong UV absorbance. |
X-ray Crystallography for Solid-State Structural Analysis
While a specific crystal structure for (3-chlorophenyl)(pyridin-2-yl)methanol has not been identified in the reviewed scientific literature, a detailed analysis of the closely related isomer, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, provides significant insight into the likely structural characteristics. nih.gov The study of this 4-chloro isomer reveals critical structural features that are expected to be similar in the 3-chloro analogue.
In the crystal structure of the racemic (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the molecule crystallizes in a centrosymmetric space group. The dihedral angle between the chlorophenyl and pyridine rings is a key conformational parameter. nih.gov The solid-state structure is stabilized by specific intermolecular interactions. A prominent O—H⋯N hydrogen bond links the hydroxyl group of one molecule to the nitrogen atom of the pyridine ring of an adjacent molecule, forming chains. nih.gov Additionally, the crystal packing is influenced by weaker C—Cl⋯π interactions, where the chlorine atom interacts with the π-system of a neighboring pyridine ring, linking the hydrogen-bonded chains into sheets. nih.gov It is highly probable that the 3-chloro isomer would exhibit similar, though not identical, hydrogen bonding and packing motifs.
Table 2: Crystallographic Data for the Representative Isomer (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Phenyl-Pyridyl) | 74.34 (6)° |
| Primary Intermolecular Interaction | O—H⋯N Hydrogen Bonds |
| Secondary Interaction | C—Cl⋯π(pyridyl) Interactions |
Note: The data presented in this table is for the 4-chloro isomer and serves as a representative example. nih.gov
Elemental Analysis and Thermogravimetric Studies
Elemental analysis and thermogravimetric analysis (TGA) are fundamental techniques for confirming the chemical composition and evaluating the thermal stability of a compound.
Elemental analysis determines the mass percentage of each element within a sample. For a pure sample of this compound, the experimental percentages of Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O) should align with the theoretical values calculated from its chemical formula. This analysis is a primary method for verifying the empirical formula of a newly synthesized compound.
Table 3: Theoretical Elemental Composition of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClNO chemscene.comchemscene.com |
| Molecular Weight | 219.67 g/mol chemscene.comchemscene.com |
| Carbon (C) % | 65.61% |
| Hydrogen (H) % | 4.59% |
| Chlorine (Cl) % | 16.14% |
| Nitrogen (N) % | 6.38% |
| Oxygen (O) % | 7.28% |
Note: Percentages are calculated based on the molecular formula.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides information about the thermal stability, decomposition temperatures, and the presence of volatile components such as solvents or water. A TGA curve would reveal the temperature at which this compound begins to decompose and whether the decomposition occurs in single or multiple steps. However, specific TGA studies for this compound were not available in the reviewed literature.
Research Applications and Emerging Potential of 3 Chlorophenyl 2 Pyridyl Methanol
Utility as a Synthetic Intermediate in Complex Molecule Construction
The value of a chemical compound in organic synthesis is often measured by its ability to serve as a versatile intermediate for building more complex molecular architectures. 3-Chlorophenyl-(2-pyridyl)methanol possesses several chemical features—a hydroxyl group, a pyridine (B92270) ring, and a chlorophenyl ring—that make it an attractive starting point for multi-step synthesis. The hydroxyl group can be readily converted into other functional groups or used as a handle for coupling reactions.
While specific, named complex molecules derived directly from this compound are not extensively documented in publicly available literature, the synthesis of its isomer, (4-chlorophenyl)(pyridin-2-yl)methanol (B192788), is a known pathway for producing pharmaceutical agents. For instance, the 4-chloro isomer is a key intermediate in the synthesis of Bepotastine (B66143), a non-sedating H1-antagonist, and Carbinoxamine, a histamine (B1213489) H1 antagonist. researchgate.net This established utility for the 4-chloro isomer strongly suggests a parallel potential for the 3-chloro variant in accessing novel and structurally diverse compound libraries.
The general synthetic utility of pyridine methanols is well-established. For example, the hydroxyl group can be transformed into a leaving group, such as a chloride, to facilitate nucleophilic substitution reactions. google.com This functionalization opens pathways to a wide array of derivatives, enabling the construction of intricate molecular frameworks.
Table 1: Key Synthetic Reactions and Potential
| Feature | Potential Transformation | Application |
|---|---|---|
| Hydroxyl Group | Oxidation to ketone | Intermediate for further functionalization |
| Conversion to halides (e.g., using SOCl₂) | Nucleophilic substitution reactions | |
| Esterification/Etherification | Modification of physical and biological properties | |
| Pyridine Ring | N-oxide formation, quaternization | Altering electronic properties and solubility |
Role in the Design and Development of Research Ligands and Catalysts
The pyridine nitrogen and the methanol (B129727) oxygen in this compound provide ideal coordination sites for metal ions, making its scaffold a promising candidate for the development of specialized ligands. In coordination chemistry, ligands are crucial for stabilizing metal centers and directing the reactivity and selectivity of catalysts. The α-diimine motif, which is structurally related to the pyridyl-methanol core, is among the most studied ligand types due to the stabilizing chelate effect it imparts on transition metal compounds. mdpi.com
Derivatives of pyridyl-methanol can act as bidentate ligands, binding to a metal center through both the pyridine nitrogen and the methanol oxygen. The electronic and steric properties of such a ligand can be fine-tuned by the substituent on the phenyl ring—in this case, the chlorine atom at the meta position. This modification can influence the stability of the resulting metal complex and its catalytic activity.
While direct catalytic applications of this compound are not yet prominent in the literature, related structures have shown significant utility. For example, tridentate bisazolepyridine ligands, which share the core pyridine unit, are used to create 3d-metal complexes for applications in catalysis and molecular magnetism. google.com The synthesis of dinuclear copper(I) and silver(I) complexes with ligands containing a 3-(2-pyridyl) moiety demonstrates the capacity of this structural unit to form stable, well-defined coordination compounds. mdpi.com These examples underscore the latent potential of this compound as a precursor for new catalysts and functional inorganic materials.
Exploration as a Chemical Probe for Mechanistic Biological Studies
Chemical probes are small molecules used to study and manipulate biological systems and processes. The defining characteristics of a good chemical probe are high potency and selectivity for its intended biological target. The pyridinyl methanol moiety has been identified as a key pharmacophore in antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. chemscene.comrsc.org
TRPV3 is a calcium-permeable channel found in tissues like the skin, dorsal root ganglia, and spinal cord, and is implicated in pain sensation, inflammation, and skin disorders. chemscene.comrsc.org The development of selective antagonists is crucial for studying the precise roles of this channel. Research has led to the creation of potent and selective TRPV3 antagonists based on a (pyridin-2-yl)methanol scaffold. chemscene.comrsc.org Although these studies did not specifically report on the 3-chloro derivative, they establish the importance of this chemical class for creating tools to investigate ion channel function.
Given that the substitution pattern on the phenyl ring is a critical determinant of a molecule's biological activity and selectivity, this compound and its derivatives are logical candidates for exploration as chemical probes. Their evaluation against a panel of biological targets, including ion channels, enzymes, and receptors, could yield valuable tools for dissecting complex biological pathways.
Significance as a Scaffold in Preclinical Medicinal Chemistry Research Programs
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that is responsible for its primary biological activity. The pyridine ring is considered a "privileged scaffold" because it appears in thousands of medicinally important compounds, offering a versatile template for drug design. chemscene.com The scaffold of this compound combines this privileged pyridine ring with a chlorophenyl group, a common feature in many bioactive molecules.
A significant area of preclinical research involving a closely related structure is in the development of potential hypocholesterolemic (cholesterol-lowering) agents. Studies have been conducted on metabolites of 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol, a tertiary alcohol that shares the 3-chlorophenyl and 2-pyridyl groups.
Following administration to rats, hydroxylated dehydrative metabolites of the parent compound were identified. These metabolites, specifically the E and Z isomers of 2-[2-(3-chlorophenyl)-1-(4-hydroxyphenyl)-1-propenyl]pyridine, were found to exhibit hypocholesterolemic activity with the added benefit of low estrogenicity, a desirable trait for this class of agents.
Table 2: Preclinical Research Findings on a Related Scaffold
| Parent Compound | Active Metabolite | Biological Activity | Key Finding |
|---|
These findings highlight the significance of the 3-chlorophenyl-pyridyl scaffold as a promising starting point for designing new therapeutic agents, particularly in the cardiovascular field.
Potential Contributions to Materials Science Research
The application of organic molecules in materials science is a rapidly expanding field, with compounds being designed for specific electronic, optical, or magnetic properties. The structural features of this compound suggest its potential utility in the creation of novel functional materials.
The pyridine ring is a component in various organic materials, including those used in Organic Light Emitting Diodes (OLEDs) and other electronic devices. Furthermore, the ability of the pyridyl-methanol structure to act as a ligand for metal ions opens pathways to coordination polymers and metal-organic frameworks (MOFs). These materials have diverse applications in gas storage, separation, and catalysis.
Research on related molecules provides a blueprint for potential applications. For instance, nickel(II) complexes based on tridentate bisazolepyridine ligands have been synthesized and studied for their molecular magnetism properties. google.com The way these molecules pack in a crystal structure, influenced by their shape and intermolecular interactions, is critical to their bulk properties. google.com The specific geometry and electronic nature of this compound could be leveraged to design new crystalline materials with unique and potentially useful solid-state properties. While direct studies are pending, the foundational chemistry of its constituent parts points toward a promising future in materials research.
Challenges, Limitations, and Future Research Trajectories for 3 Chlorophenyl 2 Pyridyl Methanol
Methodological Hurdles in Asymmetric Synthesis and Scale-Up
The primary challenge in the synthesis of 3-Chlorophenyl-(2-pyridyl)methanol lies in achieving high enantioselectivity in a scalable and cost-effective manner. The asymmetric reduction of the corresponding ketone, 3-chlorophenyl 2-pyridyl ketone, is the most direct route to this chiral alcohol. However, this transformation is fraught with difficulties.
Methodological hurdles in the asymmetric synthesis of pyridyl alcohols often revolve around the choice of catalyst and reaction conditions. researchgate.net Both metal-based catalysts and organocatalysts have been employed for the asymmetric reduction of ketones, each with its own set of advantages and drawbacks. thieme-connect.com For instance, transition metal complexes, such as those based on ruthenium, rhodium, and iridium, can be highly efficient but often require expensive and sensitive chiral ligands. rsc.org The synthesis of these ligands can be complex and may not be economically viable for large-scale production. pnas.org
Organocatalysts, such as those derived from proline or cinchona alkaloids, offer a metal-free alternative, which can be advantageous in terms of cost and toxicity. chiralpedia.commdpi.com However, they may require higher catalyst loadings and longer reaction times compared to their metal-based counterparts. The development of efficient organocatalysts for the reduction of heteroaromatic ketones like 3-chlorophenyl 2-pyridyl ketone remains an active area of research.
Scale-up of these asymmetric syntheses presents another significant challenge. researchgate.net Reactions that perform well on a laboratory scale may face issues such as heat transfer, mixing, and purification when translated to an industrial setting. The cost and stability of the catalyst become even more critical at a larger scale. For example, the use of expensive noble metal catalysts can render the process economically unfeasible unless efficient catalyst recycling strategies are implemented. chinesechemsoc.org Furthermore, ensuring consistent enantioselectivity and yield on a large scale requires precise control over reaction parameters, which can be difficult to achieve. nih.gov
A comparative overview of potential catalytic systems for the asymmetric synthesis of this compound is presented in Table 1.
Table 1: Comparison of Catalytic Systems for Asymmetric Ketone Reduction
| Catalytic System | Advantages | Disadvantages |
|---|---|---|
| Ruthenium-based Catalysts | High turnover numbers, excellent enantioselectivity for a broad range of substrates. rsc.org | High cost of ruthenium, potential for metal contamination in the final product. |
| Iridium-based Catalysts | Effective for the hydrogenation of challenging substrates, including heteroaromatic ketones. nih.gov | Often require complex and expensive chiral ligands. |
| Organocatalysts (e.g., Proline derivatives) | Metal-free, lower cost, environmentally benign. chiralpedia.com | May require higher catalyst loadings and longer reaction times, substrate scope can be limited. |
| Biocatalysis (e.g., Alcohol Dehydrogenases) | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.netchiralpedia.com | Enzyme stability can be an issue, substrate scope may be narrow, requires aqueous media which can be a limitation for some substrates. researchgate.net |
Gaps in Comprehensive Mechanistic Understanding of Molecular Interactions
A significant gap exists in the detailed mechanistic understanding of the molecular interactions that govern the synthesis and reactivity of this compound. While general principles of asymmetric catalysis are known, the specific interactions between the substrate, catalyst, and reagents in the context of this particular molecule are not well-elucidated.
The presence of both a chlorophenyl and a pyridyl group introduces electronic and steric complexities. The electron-withdrawing nature of the chlorine atom and the coordinating ability of the pyridine (B92270) nitrogen can influence the electronic properties of the carbonyl group in the precursor ketone, affecting its reactivity and the stereochemical outcome of the reduction. nih.gov The precise role of non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric hindrance, in the transition state of the catalytic reaction is not fully understood. nih.gov
Furthermore, the conformational flexibility of the molecule, with rotation possible around the carbon-carbon bond connecting the two aromatic rings and the carbon-oxygen bond of the alcohol, adds another layer of complexity. Understanding the preferred conformations and how they are influenced by the solvent and the presence of a chiral catalyst is crucial for designing more effective synthetic strategies. A deeper mechanistic insight would enable the rational design of catalysts with improved selectivity and efficiency. pnas.org
Unexplored Areas in Reactivity and Functionalization Pathways
The reactivity of this compound remains largely unexplored, presenting a fertile ground for new discoveries. The presence of multiple functional groups—the hydroxyl group, the pyridine ring, and the chlorophenyl ring—offers numerous possibilities for further chemical transformations.
The functionalization of the pyridine ring is a particularly interesting area. Direct C-H functionalization of pyridines is a challenging but highly desirable transformation that can introduce new substituents at various positions on the ring, leading to novel derivatives with potentially interesting biological or material properties. rsc.orgresearchgate.net The development of methods for the selective functionalization of the pyridine moiety in this compound, without affecting the other functional groups, would be a significant advancement. This could involve strategies based on the formation of pyridinyl radicals or transition-metal-catalyzed C-H activation. acs.org
The chlorophenyl group also offers opportunities for functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which could replace the chlorine atom with other functional groups. This would allow for the synthesis of a diverse library of analogues with varying electronic and steric properties.
The hydroxyl group can be derivatized to form esters, ethers, or other functional groups, which could modulate the compound's properties. For example, esterification with chiral acids could lead to the formation of diastereomers with distinct biological activities. acs.org The oxidation of the alcohol back to the ketone or to other oxidation states could also be explored. researchgate.net
Table 2: Potential Functionalization Pathways for this compound
| Functional Group | Potential Reaction | Potential Outcome |
|---|---|---|
| Pyridine Ring | C-H Functionalization rsc.orgresearchgate.net | Introduction of new substituents (e.g., alkyl, aryl, etc.) |
| Chlorophenyl Ring | Cross-Coupling Reactions (e.g., Suzuki) | Replacement of chlorine with other functional groups |
| Hydroxyl Group | Esterification, Etherification | Modification of polarity and biological activity |
| Hydroxyl Group | Oxidation researchgate.net | Formation of the corresponding ketone or other oxidized products |
Strategic Directions for Future Academic Investigations
To overcome the existing challenges and unlock the full potential of this compound, future academic research should focus on several strategic directions.
The integration of emerging technologies can provide solutions to the challenges of asymmetric synthesis and scale-up. Continuous flow chemistry, for instance, offers advantages in terms of heat and mass transfer, precise control over reaction parameters, and improved safety, making it an attractive platform for the scale-up of catalytic reactions. chiralpedia.com The use of immobilized catalysts in flow reactors could also facilitate catalyst recycling and product purification.
Biocatalysis, using either isolated enzymes or whole-cell systems, is another promising avenue. chiralpedia.com Advances in protein engineering and directed evolution could be leveraged to develop highly selective and stable alcohol dehydrogenases for the asymmetric reduction of 3-chlorophenyl 2-pyridyl ketone. nih.gov
Computational chemistry and molecular modeling can play a crucial role in bridging the gaps in our mechanistic understanding. researchgate.net Density functional theory (DFT) calculations can be used to model the transition states of catalytic reactions, providing insights into the factors that control enantioselectivity. This understanding can then be used to design new chiral ligands and catalysts with improved performance. nih.govresearchgate.net
Molecular dynamics simulations can be employed to study the conformational landscape of the molecule and its interactions with solvents and catalysts. This information can guide the design of experiments and help in the interpretation of experimental results.
Future research should also explore the potential applications of this compound and its derivatives in niche research fields. The chiral pyridyl alcohol scaffold is a common motif in many biologically active compounds and chiral ligands. researchgate.netnih.gov Therefore, derivatives of this compound could be screened for their potential as pharmaceuticals, agrochemicals, or catalysts for other asymmetric transformations. jst.go.jp
The presence of a halogenated aromatic ring and a pyridine moiety suggests potential applications in materials science. For example, these compounds could serve as building blocks for the synthesis of novel polymers, liquid crystals, or functional materials with interesting photophysical or electronic properties. acs.orgresearchgate.net The exploration of these applications could open up new avenues for the utilization of this versatile chemical scaffold.
Q & A
Q. What are the recommended methods for synthesizing 3-Chlorophenyl-(2-pyridyl)methanol in laboratory settings?
The synthesis typically involves coupling reactions between pyridine and chlorophenyl derivatives. A common approach includes nucleophilic addition or substitution under controlled conditions. For example, palladium-catalyzed cross-coupling reactions can stabilize intermediates, as demonstrated in the synthesis of analogous pyridyl methanol derivatives using Pd(II) complexes and methanol . Reaction conditions such as refluxing methanol with triethylamine or using NaBH₄ for reduction steps are critical for yield optimization .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques include:
- X-ray crystallography : For definitive structural determination, SHELX programs (e.g., SHELXL) are widely used for refinement .
- NMR spectroscopy : Proton and carbon NMR resolve aromatic and hydroxyl proton signals, with deuterochloroform or DMSO as common solvents .
- IR spectroscopy : Identifies functional groups like -OH (broad ~3300 cm⁻¹) and C-Cl (600–800 cm⁻¹) .
Q. What are the solubility properties of this compound, and how do they influence purification?
The compound is sparingly soluble in polar solvents like water but dissolves well in methanol, chloroform, and DMSO . Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol. Solubility data for similar compounds suggest that adjusting solvent polarity improves crystal quality .
Advanced Research Questions
Q. How can computational methods like TDDFT predict the electronic spectrum of this compound?
Time-dependent density functional theory (TDDFT) simulations, combined with solvent models like IEF-PCM, accurately predict UV-Vis spectra. For example, studies on copper-thiocyanate complexes used TDDFT to match experimental spectra by simulating methanol solvent effects . This approach can model charge-transfer transitions in chlorophenyl-pyridyl systems.
Q. What strategies resolve contradictions in reported crystallographic data for chlorophenyl-pyridyl methanol derivatives?
Cross-validation using multiple techniques is essential:
Q. How does palladium complexation enhance intermediate stability during synthesis of derivatives?
Palladium(II) complexes stabilize α-alkoxyhydroxylamine intermediates by coordinating with pyridyl nitrogen and nitrone oxygen, preventing decomposition. For example, PdCl₂ complexes with C-(2-pyridyl)nitrones form stable adducts upon methanol addition, enabling isolation of reactive intermediates .
Q. What experimental design considerations are critical for optimizing catalytic applications of this compound?
- Catalyst compatibility : Avoid chelation-induced deactivation by selecting non-competitive metal centers (e.g., Zn) for reactions involving pyridyl groups .
- Reaction medium : Methanol is ideal for nucleophilic additions but may require inert atmospheres to prevent oxidation .
- Kinetic monitoring : Use HPLC or in-situ IR to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
